(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine
Description
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C10H11N3O2/c11-6-9-12-10(15-13-9)7-14-8-4-2-1-3-5-8/h1-5H,6-7,11H2 |
InChI Key |
APJUZPVQOXBANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)CN |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amidoxime formation | Nitrile + Hydroxylamine hydrochloride + Base (e.g., NaOH) | Ethanol or Water | 0–50 °C | 2–6 h | 80–95 | Purification by recrystallization |
| Cyclization to oxadiazole | Amidoxime + Carboxylic acid derivative (e.g., acid chloride) | Polar aprotic solvent (DMF, DMSO) or refluxing xylene | 80–130 °C | 2–6 h | 60–85 | Use of coupling agents like carbonyldiimidazole or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enhances yield |
Introduction of the Phenoxymethyl Group
The phenoxymethyl substituent is introduced by alkylation of the oxadiazole ring or its precursor with phenoxymethyl halides (e.g., phenoxymethyl chloride or bromide) under basic conditions.
Reaction Parameters:
| Reagents | Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Oxadiazole intermediate + Phenoxymethyl halide | K2CO3, NaH, or DBU | DMF, DMSO, or acetone | 20–80 °C | 3–12 h | 70–90 | Reaction monitored by HPLC; purification by crystallization or chromatography |
Installation of the Methanamine Group
The methanamine group at the 3-position of the oxadiazole ring can be introduced by reduction of a corresponding nitrile or by substitution reactions on a suitable precursor.
- Reduction of nitrile to primary amine using catalytic hydrogenation (e.g., Pd/C, H2) or chemical reduction (e.g., LiAlH4).
- Alternatively, direct substitution on a halogenated oxadiazole intermediate with ammonia or amine sources.
Typical Conditions:
| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Catalytic hydrogenation | Pd/C + H2 | Ethanol or Methanol | Room temp to 50 °C | 4–24 h | 75–90 | Requires careful control to avoid over-reduction |
| Chemical reduction | LiAlH4 | Ether solvents (THF, Et2O) | 0–25 °C | 2–6 h | 70–85 | Quenching with water or acid |
Representative Synthetic Route Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylacetonitrile | Hydroxylamine hydrochloride, NaOH, EtOH, 50 °C, 4 h | Phenylacetimidoxime | 90 |
| 2 | Phenylacetimidoxime + Chloroacetyl chloride | DMF, DBU, 80 °C, 3 h | 1,2,4-Oxadiazole intermediate | 75 |
| 3 | Oxadiazole intermediate + Phenoxymethyl chloride | K2CO3, DMF, 60 °C, 6 h | This compound precursor | 85 |
| 4 | Precursor nitrile | Pd/C, H2, EtOH, RT, 12 h | This compound | 80 |
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity, with typical purities >95% after purification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structure, especially the presence of oxadiazole ring and substituents.
- Melting Point Determination: Used to assess purity and identity.
- Recrystallization: Commonly employed from solvents like ethanol, ethyl acetate, or mixtures to obtain pure crystalline product.
Research Findings and Optimization Notes
- Use of bases such as DBU and coupling agents like carbonyldiimidazole significantly improves cyclization yields.
- Refluxing in xylene or polar aprotic solvents enhances ring closure efficiency.
- Alkylation with phenoxymethyl halides proceeds efficiently under mild basic conditions; choice of solvent and base affects selectivity and yield.
- Reduction steps require careful control to prevent side reactions; catalytic hydrogenation is preferred for cleaner conversion.
- Purification by recrystallization from ethanol or ethyl acetate yields high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Numerous studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer activity. The mechanism of action typically involves the inhibition of key enzymes and pathways associated with cancer cell proliferation:
- Mechanism : Compounds similar to (5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine have been shown to inhibit histone deacetylases (HDAC) and thymidylate synthase, leading to apoptosis in cancer cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF7 (Breast Cancer) | 0.65 | Induces apoptosis |
| Study B | HeLa (Cervical Cancer) | 2.41 | HDAC inhibition |
| Study C | U937 (Leukemia) | ~10 | Enzyme inhibition |
Anti-inflammatory Effects
Research indicates that oxadiazole derivatives can modulate inflammatory responses:
- Mechanism : These compounds can inhibit the production of pro-inflammatory cytokines and affect macrophage activity. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Oxadiazole compounds have also shown promising antimicrobial properties:
- Mechanism : They may disrupt bacterial cell wall synthesis and interfere with nucleic acid metabolism, making them potential candidates for developing new antibiotics.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
-
Anticancer Activity Assessment :
- A study tested the compound against multiple cancer cell lines, demonstrating significant cytotoxic effects and induction of apoptosis.
- Results showed a dose-dependent increase in caspase activity, confirming its potential as an anticancer agent.
-
Inflammation Model :
- In vivo studies using murine models revealed that administration of oxadiazole derivatives significantly reduced inflammation markers post-inflammatory stimulus.
Mechanism of Action
The mechanism of action of (5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole scaffold is widely modified to tune physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Molecular Properties
Key Comparisons
Lipophilicity: The phenoxymethyl group in the target compound increases lipophilicity compared to smaller substituents like difluoromethyl (LogP ~1.8 vs. ~0.5) . However, it is less lipophilic than trifluoropropyl (LogP ~2.3) due to the latter’s fluorinated alkyl chain .
The phenoxymethyl group’s ether oxygen introduces weak electron-donating resonance effects, which may influence binding interactions in biological systems .
Synthetic Accessibility :
- The target compound can be synthesized via BOC-protected intermediates followed by deprotection, a method also used for analogs like (1,2,4-oxadiazol-3-yl)methanamine hydrochloride .
- Halogenated derivatives (e.g., bromophenyl, chlorophenyl) often require palladium-catalyzed cross-coupling reactions, increasing synthetic complexity .
Piperazine-linked oxadiazoles (e.g., compound 43 in ) are explored as inhibitors of bacterial efflux pumps, highlighting the scaffold’s versatility in medicinal chemistry .
Physicochemical and Pharmacokinetic Considerations
- Solubility: The hydrochloride salt forms (e.g., ) improve aqueous solubility compared to free bases. The phenoxymethyl derivative’s solubility is likely moderate due to its balanced lipophilicity.
- Stability : The oxadiazole ring is generally stable under physiological conditions, but electron-withdrawing substituents (e.g., halogens) may enhance hydrolytic resistance .
- Bioavailability : Bulky substituents (e.g., indazole-pyridyl) may reduce membrane permeability, whereas smaller groups like 2-methylphenyl favor absorption .
Biological Activity
(5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical structure and properties:
- Chemical Formula : C10H11N3O
- CAS Number : 20948-65-6
- Molecular Weight : 189.21 g/mol
The biological activity of this compound is attributed to its interaction with various biological targets. Research indicates that compounds containing the oxadiazole moiety can act as inhibitors of key enzymes involved in inflammatory pathways and cancer progression.
1. Anti-inflammatory Effects
Studies have shown that derivatives of oxadiazoles exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated a reduction in paw thickness and weight in inflammatory models, indicating its potential as an anti-inflammatory agent .
2. Anticancer Potential
Research focusing on oxadiazole derivatives has revealed their ability to inhibit Sirtuin 2 (Sirt2), a target for cancer therapy. The inhibition of Sirt2 is linked to the modulation of cellular processes involved in cancer progression .
3. Antimicrobial Activity
Compounds with oxadiazole structures have also been explored for their antimicrobial properties. Some derivatives have shown effectiveness against strains such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical due to their resistance to antibiotics .
Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of phenoxyacetic acid derivatives, it was found that certain compounds reduced TNF-α levels significantly (up to 64%) and showed promising results in inhibiting COX-2 activity with IC50 values ranging from 0.06 to 0.09 μM .
Case Study 2: Anticancer Activity
A series of oxadiazole derivatives were evaluated for their Sirt2 inhibitory activity, revealing that some compounds exhibited potent anticancer effects through selective inhibition. The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly enhanced their efficacy .
Table 1: Summary of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for (5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves reductive amination of aldehydes with primary amines. For example, a protocol adapted from a related oxadiazole derivative (ID 28e) uses:
- Aldehyde precursor (e.g., 4-(5-(4-substituted-phenyl)-1,2,4-oxadiazol-3-yl)benzaldehyde).
- Amine coupling with NaBH₃CN in methanol/acetic acid, yielding ~31% after purification .
Key variables affecting yield: - Solvent polarity (MeOH > DMF for polar intermediates).
- Stoichiometric ratios (amine:aldehyde = 1.05:1.0 minimizes side products).
- Reaction time (3–6 hours avoids over-reduction).
Advanced: How do structural modifications of the oxadiazole core influence bioactivity in neuroprotective or antiviral studies?
Methodological Answer:
Modifications at the C3/C5 positions of the oxadiazole ring are critical:
- Phenoxymethyl substitution enhances blood-brain barrier penetration, as seen in neuroprotective analogs (e.g., compound 28 in , which showed activity in optic neuritis models) .
- Bromothiophene vinyl groups (e.g., ID 34d in ) improve binding to viral NS5 proteins (dengue virus) by increasing hydrophobic interactions .
Experimental validation: - SAR studies require iterative cycles of synthesis, in vitro assays (e.g., IC₅₀ in enzyme inhibition), and molecular docking (AutoDock Vina) to prioritize derivatives.
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Key signals include δ 4.40–4.54 ppm (methylene protons adjacent to the oxadiazole) and aromatic protons at δ 7.48–8.46 ppm (split patterns depend on substitution) .
- LC-MS : Molecular ion peaks (e.g., m/z 293.3 [M+H⁺] in ) validate molecular weight .
- X-ray crystallography : SHELX software refines crystal structures, with emphasis on torsion angles of the oxadiazole-phenoxymethyl linkage to assess planarity .
Advanced: How can computational modeling guide the design of derivatives with improved target affinity?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite or GROMACS to simulate interactions with targets (e.g., sphingosine 1-phosphate receptors or NS5 polymerase).
- ADMET prediction : SwissADME predicts logP (optimize for <3) and CYP450 inhibition to reduce off-target effects.
Basic: What are the challenges in purifying this compound?
Methodological Answer:
- Common impurities : Unreacted aldehyde precursors or over-reduced byproducts (e.g., secondary amines).
- Purification strategies :
- Flash chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1).
- Recrystallization from MTBE/MeOH mixtures improves purity to >95% .
Advanced: How do in vivo pharmacokinetic studies inform dosage optimization for this compound?
Methodological Answer:
- Rodent models : Administer radiolabeled (¹⁸F or ³H) analogs to track bioavailability. For example, ¹⁸F-labeled oxadiazole derivatives in showed t₁/₂ = 2.3 hours in mice .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to correlate plasma concentration with efficacy in disease models (e.g., neuropathic pain ).
Basic: What analytical methods quantify stability under physiological conditions?
Methodological Answer:
- HPLC-UV : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C.
- Forced degradation studies : Expose to heat (60°C), light (UV), and oxidizers (H₂O₂) to identify labile groups (e.g., oxadiazole ring hydrolysis).
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., neuroprotection vs. cytotoxicity) using standardized assays (e.g., MTT vs. LDH release).
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?
Methodological Answer:
- Solubility screening : Use shake-flask method in buffers (pH 1–10) and co-solvents (PEG-400, DMSO).
- Formulation optimization :
Advanced: What are the ethical and methodological considerations for preclinical toxicity studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
